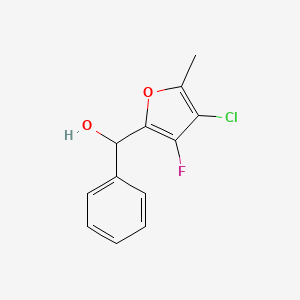
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H10ClFO2. This compound is characterized by the presence of a furan ring substituted with chloro, fluoro, and methyl groups, as well as a phenyl group attached to a methanol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring is constructed through cyclization reactions.
Substitution reactions: Introduction of chloro, fluoro, and methyl groups onto the furan ring using appropriate reagents and catalysts.
Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction where the phenyl group is introduced.
Reduction to methanol: The final step involves the reduction of the intermediate compound to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-3-fluorophenyl)(5-methylfuran-2-yl)methanol
- (4-Chloro-3-fluoro-5-methylphenyl)(furan-2-yl)methanol
- (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)ethanol
Uniqueness
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the furan ring and the presence of both chloro and fluoro groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H10ClFO2 |
|---|---|
Molekulargewicht |
240.66 g/mol |
IUPAC-Name |
(4-chloro-3-fluoro-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10ClFO2/c1-7-9(13)10(14)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3 |
InChI-Schlüssel |
WKZYMQHXFZANOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(O1)C(C2=CC=CC=C2)O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


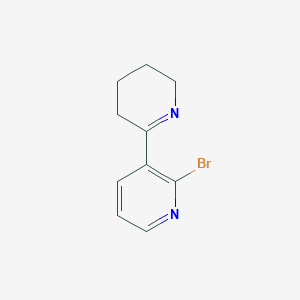

![(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11801249.png)

![(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)
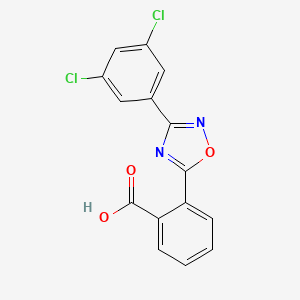
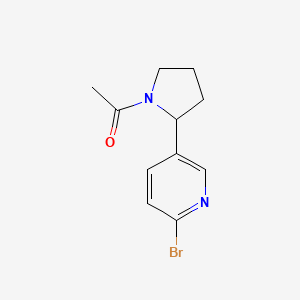

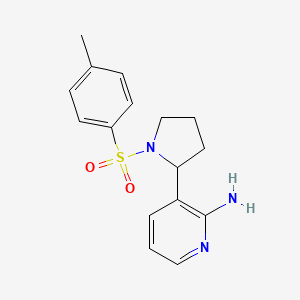
![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)



![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)
